

comparative analysis of 113-O12B and other ionizable lipids

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Compound of Interest

Compound Name: 113-O12B

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A Comparative Analysis of **113-O12B** and Other Ionizable Lipids for Nucleic Acid Delivery

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapy. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering RNA-based medicines. This guide provides a comparative analysis of the novel ionizable lipid **113-O12B** against other prominent ionizable lipids, including ALC-0315, DLin-MC3-DMA, and SM-102, which are key components of FDA-approved therapies. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of lipids for their specific applications.

Introduction to **113-O12B** and Key Comparators

113-O12B is a disulfide bond-containing ionizable cationic lipidoid designed for the formulation of LNPs for mRNA delivery.[1][2][3][4][5] A key feature of **113-O12B** is its ability to target lymph nodes, making it a promising candidate for applications such as mRNA cancer vaccines.[2][6][7]

For the purpose of this comparison, we will analyze **113-O12B** alongside three clinically significant ionizable lipids:

- ALC-0315: A key component in the Pfizer-BioNTech COVID-19 vaccine (Comirnaty).[6][8]
- SM-102: A key component in the Moderna COVID-19 vaccine (Spikevax).[9]

- DLin-MC3-DMA (MC3): The ionizable lipid used in the first FDA-approved siRNA therapy, Onpattro (patisiran).[\[8\]](#)[\[10\]](#)

These lipids are essential for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Comparative Performance Data

The following tables summarize the key performance characteristics of **113-O12B** and the comparator lipids based on available preclinical and clinical data.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable Lipid	Molar Ratio (ionizable lipid:helper:cholesterol: PEG-lipid)	pKa	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
113-O12B	50:10:38.5:1.5 (representative)	~6.3	80-100	< 0.2	> 90%
ALC-0315	46.3:9.4:42.7:1.6 [11]	~6.1	70-100	< 0.1	> 95%
SM-102	50:10:38.5:1.5 (representative)	~6.7	80-100	< 0.1	> 90%
DLin-MC3-DMA	50:10:38.5:1.5 [8]	~6.4	70-90	< 0.2	> 90%

Table 2: In Vivo Performance and Biodistribution

Ionizable Lipid	Application	Key Performance Metrics	Biodistribution Profile	Reference
113-O12B	mRNA vaccine	Enhanced mRNA expression in antigen-presenting cells (APCs) compared to ALC-0315.[5] Reduced tumor growth and increased tumoral CD8+ T cells in a melanoma model.[2][7]	Preferential accumulation in lymph nodes and spleen, with significantly reduced liver expression compared to ALC-0315.[2][6][7]	[2]
ALC-0315	mRNA vaccine	High in vivo protein expression.[13] Potent siRNA-mediated knockdown in hepatocytes and hepatic stellate cells.[14][15][16]	Primarily liver-tropic.[8]	[14]
SM-102	mRNA vaccine	High in vivo protein expression, comparable to ALC-0315.[13]	Primarily liver-tropic.	[9]
DLin-MC3-DMA	siRNA therapy	Effective gene silencing in hepatocytes.[8]	Primarily liver-tropic.[8]	[8]

Experimental Methodologies

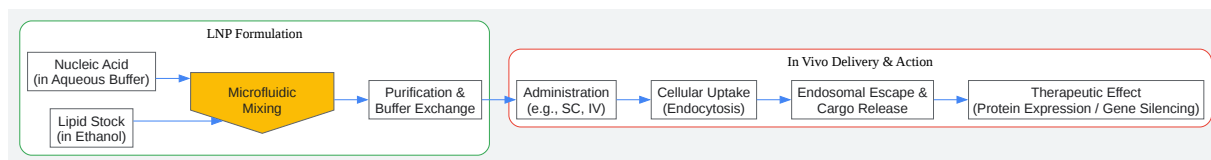
A generalized protocol for the formulation of LNPs using a microfluidic mixing device is described below. Specific parameters may vary based on the ionizable lipid and nucleic acid cargo.

LNP Formulation via Microfluidic Mixing

- **Lipid Stock Preparation:** The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.
- **Nucleic Acid Preparation:** The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- **Microfluidic Mixing:** The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- **Nanoparticle Formation:** The rapid mixing of the two solutions leads to a change in polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs.
- **Purification and Buffer Exchange:** The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and exchange the buffer to a neutral pH.
- **Characterization:** The LNPs are characterized for particle size, PDI, zeta potential, and nucleic acid encapsulation efficiency.

Visualizing Key Processes

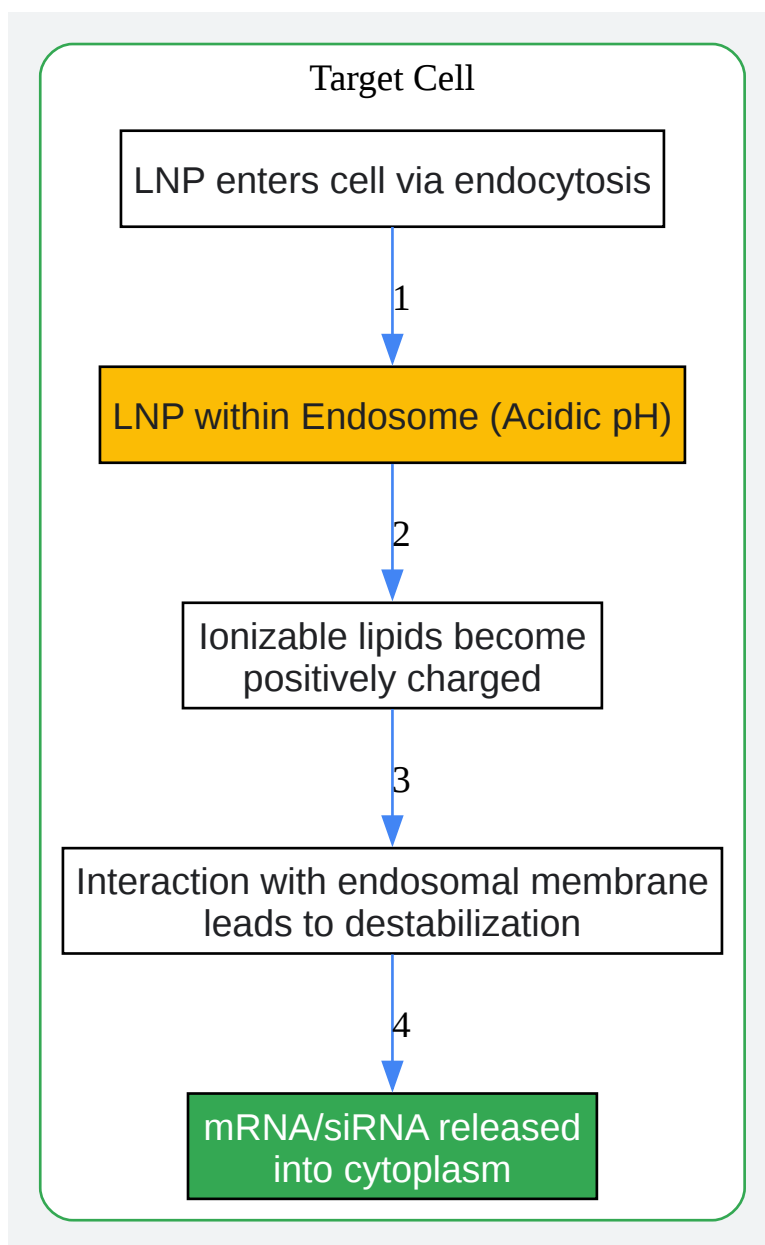
Diagram 1: LNP Formulation and Delivery Workflow



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Caption: Workflow for LNP formulation and in vivo delivery.

Diagram 2: Mechanism of Ionizable Lipid-Mediated Endosomal Escape



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